2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid
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Overview
Description
2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid typically involves the reaction of 2-chloro-1,3-thiazole with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or water. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiazole ring.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated thiazole derivatives.
Substitution: Amino or thiol-substituted thiazole derivatives.
Scientific Research Applications
2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit enzyme function or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler thiazole derivative with similar biological activities.
2-amino-4-chlorothiazole: Another thiazole derivative with a chlorine substituent.
2-amino-3-(2-bromo-1,3-thiazol-4-yl)propanoic acid: A bromine-substituted analog of the compound
Uniqueness
2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its trifluoroacetic acid component also enhances its solubility and stability in various solvents .
Properties
CAS No. |
2703774-60-9 |
---|---|
Molecular Formula |
C8H8ClF3N2O4S |
Molecular Weight |
320.7 |
Purity |
95 |
Origin of Product |
United States |
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